![molecular formula C10H22N4O B1371145 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea CAS No. 1153458-96-8](/img/structure/B1371145.png)
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis . Unfortunately, the specific molecular structure analysis for “1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea” is not available in the resources I have.Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : The synthesis of derivatives of this compound, including 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, has been reported. These compounds are characterized using techniques like NMR and ESI/MS analysis (Grijalvo, Nuñez, & Eritja, 2015).
Pharmacological Applications
- sEH Inhibition : Piperazine derivatives, such as 1-adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureas, have been designed and synthesized for inhibiting soluble epoxide hydrolase (sEH), a therapy proposed for hypertension and inflammation. These inhibitors have shown improved water solubility and biological potency (Li et al., 2006).
Antitumor Activities
- Anticancer Potentials : Novel diaryl ureas containing the piperazine group have shown potent and broad-spectrum anti-cancer activities in human cancer cell lines, suggesting their potential as antitumor agents (Zhao et al., 2013).
- In vitro Antimicrobial Studies : Derivatives like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine have been synthesized and shown significant antibacterial and antifungal activities in in vitro studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiviral Properties
- Anti-Tobacco Mosaic Viral Activity : Urea/thiourea derivatives of piperazine have been synthesized and tested as inhibitors of tobacco mosaic virus (TMV), showing significant antiviral activities and potential as TMV inhibitors (Nagalakshmamma et al., 2020).
Miscellaneous Applications
- Corrosion Inhibition : 1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency and suggesting applications in material science (Mistry et al., 2011).
properties
IUPAC Name |
1-(2-piperazin-1-ylethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c1-9(2)13-10(15)12-5-8-14-6-3-11-4-7-14/h9,11H,3-8H2,1-2H3,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHAGCINQEHIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
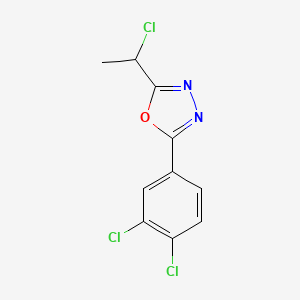
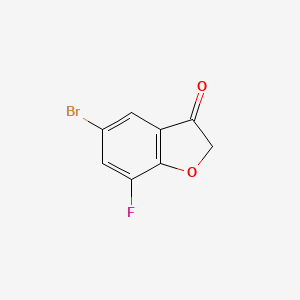
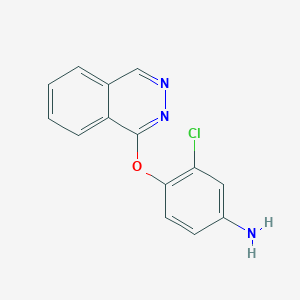
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
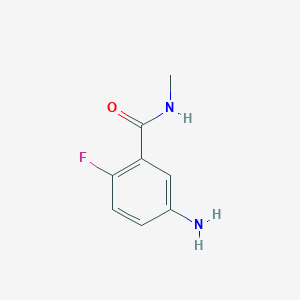
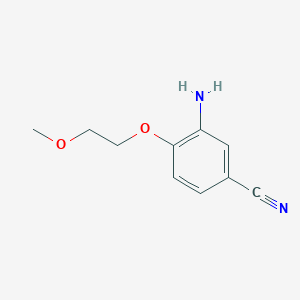
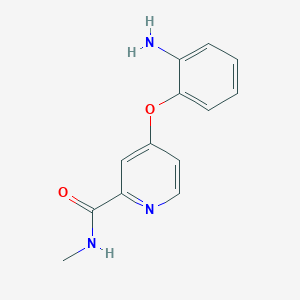
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
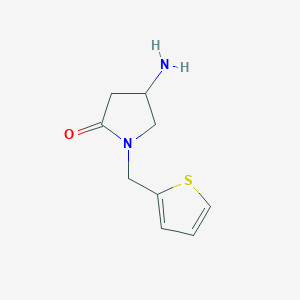
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)